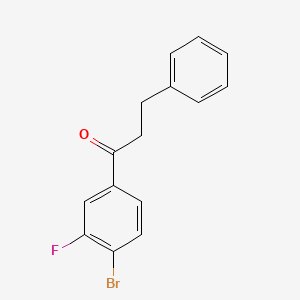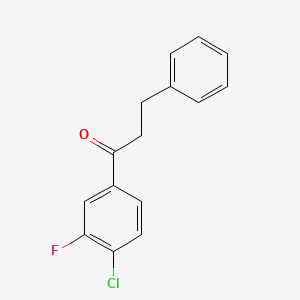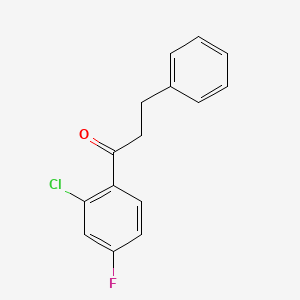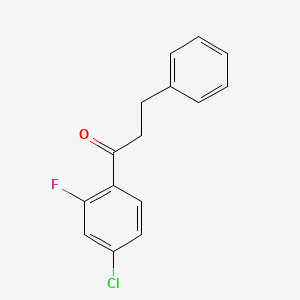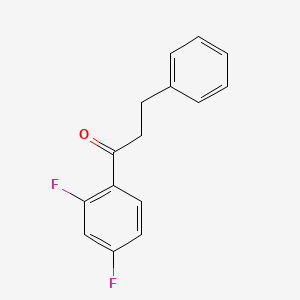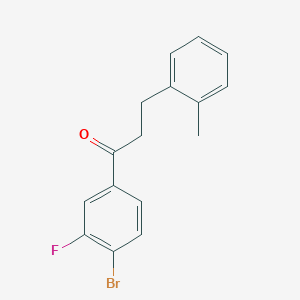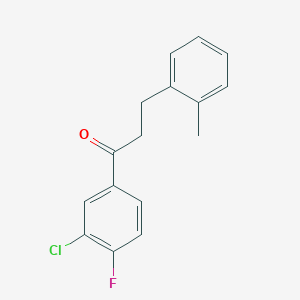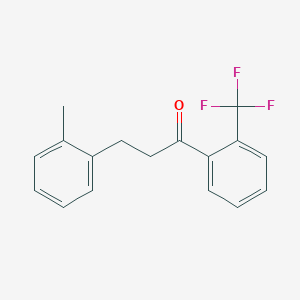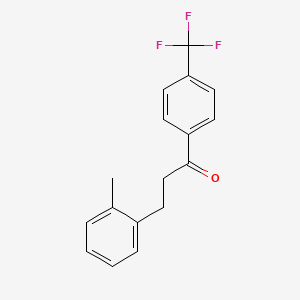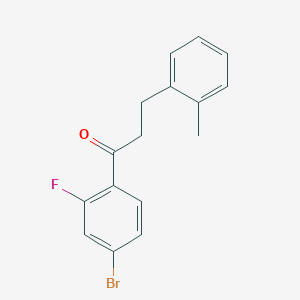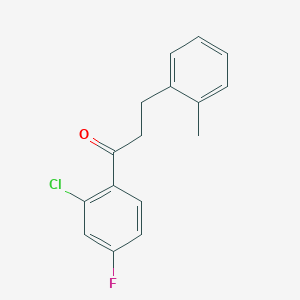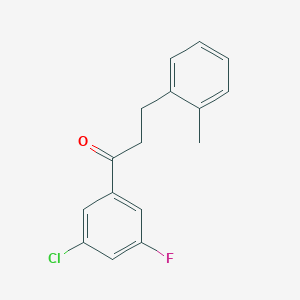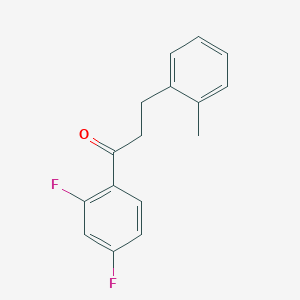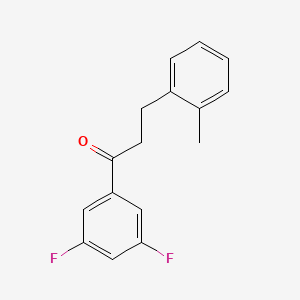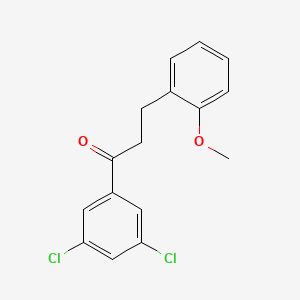
3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, is a chlorinated propiophenone derivative with a methoxy group on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions with good overall yields. For instance, a practical synthesis approach for 2-amino-5-methoxylpropiophenone was described using 3-chloropropiophenone as the starting material, resulting in a 45% overall yield . Similarly, the synthesis of complex pyrazole and pyridine derivatives with methoxy and chloro substituents has been achieved through regiospecific reactions and condensation processes . These methods highlight the importance of choosing appropriate starting materials and reaction conditions to obtain the desired chlorinated and methoxy-substituted propiophenones.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of compounds unambiguously. For example, the structure of a pyrazole derivative was confirmed through single-crystal X-ray analysis, revealing conformational differences and hydrogen-bonded dimers . Similarly, the molecular structure of a dichlorothiophene-containing compound was elucidated using various spectroscopic methods and confirmed by X-ray single crystal analysis . These studies demonstrate the significance of structural analysis in understanding the geometry and conformation of chlorinated and methoxy-substituted compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be complex, involving various interactions. For instance, in the crystal structure of a pyridine derivative, intermolecular C–H···O/N, π···π, and anion···π [Cl···π] interactions were observed, contributing to a three-dimensional network . Additionally, the thermolysis of a dichlorothiophenium compound led to an eliminative rearrangement, showcasing the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the presence of methoxy and chloro substituents can influence the electronic properties, as seen in the molecular docking and quantum chemical calculations of a pyrazole-thiazole derivative . The vibrational spectra, molecular electrostatic potential, and intramolecular charge transfer of such compounds can provide insights into their reactivity and potential biological effects .
Applications De Recherche Scientifique
Microwave and Ultrasound-Assisted Semisynthesis
A study demonstrated the semisynthesis of methoxylated propiophenones, including 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, using microwave and ultrasound assistance. This method proved rapid and practical, highlighting the potential for efficient production of these compounds (Joshi, Sharma, & Sinha, 2005).
Hydrogen-Bonded Chains Study
In research exploring the structural aspects of related compounds, molecules like 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone were linked into chains through hydrogen bonding. This study aids in understanding the molecular interactions and structure of such compounds (Trilleras et al., 2005).
Radioactive Organic Compounds Synthesis
3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone was utilized in the preparation of radioactive organic compounds. This research provides insights into the synthesis and potential applications of radiochemically pure compounds (Drahowzal & Wiesinger, 1971).
Antimicrobial Agent Synthesis
A study reported the synthesis of compounds related to 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone and their evaluation as antimicrobial agents. This indicates potential applications in combating microbial infections and diseases (Benneche et al., 2011).
Novel Photosynthesis and Spectroscopic Investigation
Innovative photosynthetic methods involving compounds like 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone have been explored. This research contributes to understanding the chemical processes and properties of these compounds (Yousif & Fadhil, 2020).
Synthesis of Antiestrogenic Compounds
Research has been conducted on the synthesis of compounds with antiestrogenic activity, using 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone as a precursor. This suggests potential applications in hormone-related treatments and therapies (Jones et al., 1979).
Polyphosphonate Derivatives Synthesis
Studies on the synthesis of polyphosphonate derivatives involving compounds similar to 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone have been conducted, revealing insights into new material properties and applications (Kaniappan, Murugavel, & Thangadurai, 2013).
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURMTIUAUKDCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644200 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898774-07-7 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

